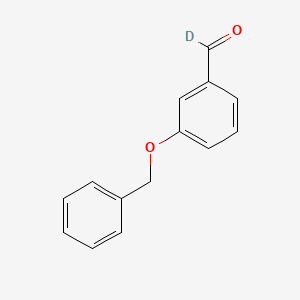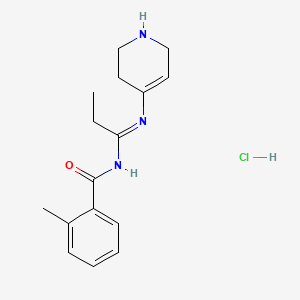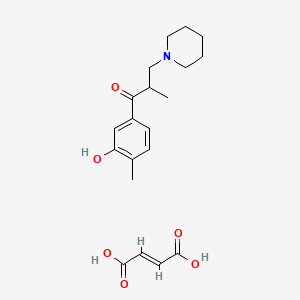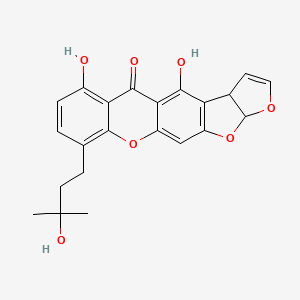
Substance P Receptor Antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P Receptor Antagonist 1 is a compound that inhibits the action of Substance P by blocking its receptor, known as the neurokinin-1 receptor. Substance P is a neuropeptide involved in various physiological processes, including pain perception, inflammation, and the stress response. By inhibiting the neurokinin-1 receptor, this compound can modulate these processes and has potential therapeutic applications in conditions such as cancer, depression, and nausea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Substance P Receptor Antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes include the use of solid-phase peptide synthesis and solution-phase synthesis. Reaction conditions often involve the use of protecting groups to ensure selective reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, followed by cleavage and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Substance P Receptor Antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the compound’s conformation.
Substitution: Nucleophilic substitution reactions can modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups or conformations, which can impact its biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Substance P Receptor Antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in modulating pain perception, inflammation, and stress response.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, depression, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the neurokinin-1 receptor .
Wirkmechanismus
Substance P Receptor Antagonist 1 exerts its effects by binding to the neurokinin-1 receptor, thereby preventing Substance P from activating the receptor. This inhibition blocks the downstream signaling pathways that mediate the physiological effects of Substance P, such as pain transmission, inflammation, and stress response. The molecular targets involved include the neurokinin-1 receptor and associated G-protein coupled receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Substance P Receptor Antagonist 1 can be compared with other similar compounds, such as:
Netupitant: Another neurokinin-1 receptor antagonist used in combination with other antiemetic agents.
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, clinical applications, and side effect profiles. This compound is unique in its specific binding affinity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H29F3N2O2 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2S,3S)-N-[[6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23?/m0/s1 |
InChI-Schlüssel |
ODEBBNRINYMIRX-XWQVQCDNSA-N |
Isomerische SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F |
Kanonische SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)

![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)

![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)



![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)
